2-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline
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Overview
Description
2-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline: is a complex organic compound with a unique structure that combines a bicyclic octane system with a quinoxaline moiety
Mechanism of Action
Target of Action
The compound, also known as ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-2-yl)methanone, is a highly potent and selective inhibitor of JAK1 and TYK2 . These are important regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases .
Mode of Action
The compound interacts with its targets, JAK1 and TYK2, by binding to their active sites, thereby inhibiting their activity . This inhibition disrupts the signaling pathways mediated by these kinases, leading to a reduction in the production of proinflammatory cytokines .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the JAK-STAT signaling pathway . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into the cell to result in a response. Inhibition of JAK1 and TYK2 disrupts this pathway, leading to a decrease in the production of proinflammatory cytokines .
Pharmacokinetics
The compound is orally bioavailable and exhibits dose-dependent efficacy . .
Result of Action
The inhibition of JAK1 and TYK2 by this compound leads to a significant reduction in inflammation, bone resorption, splenomegaly, and body weight change in animal models of autoimmune diseases such as rheumatoid arthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the bicyclic octane system, followed by the introduction of the quinoxaline moiety through a series of coupling reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline: undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoxaline moiety can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Alkyl halides, base catalysts.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced quinoxalines, and various substituted derivatives.
Scientific Research Applications
2-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Comparison with Similar Compounds
2-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline: can be compared with other similar compounds, such as:
4,4’-Dichlorobenzophenone: Another compound with a quinoxaline moiety, but with different substituents and properties.
DDT: A well-known compound with a different structure but similar applications in pest control.
The uniqueness of This compound lies in its specific combination of a bicyclic octane system and a quinoxaline moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-quinoxalin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-22-13-8-11-6-7-12(9-13)20(11)17(21)16-10-18-14-4-2-3-5-15(14)19-16/h2-5,10-13H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYMWTFAITYIRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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